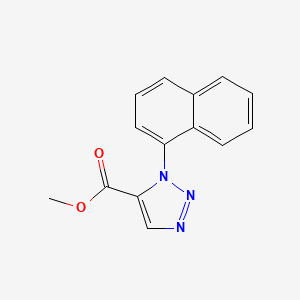
Methyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms The naphthalene moiety in this compound adds to its structural complexity and potential biological activity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylate typically involves a 1,3-dipolar cycloaddition reaction, also known as the Huisgen cycloaddition. This reaction occurs between an azide and an alkyne to form the triazole ring. The specific synthetic route may involve the following steps:
Preparation of the Azide: The azide precursor can be synthesized from the corresponding amine through diazotization followed by azidation.
Preparation of the Alkyne: The alkyne precursor can be synthesized through various methods, including Sonogashira coupling or dehydrohalogenation of a vicinal dihalide.
Cycloaddition Reaction: The azide and alkyne are then reacted under copper(I) catalysis (CuAAC) to form the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Methyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Methyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s triazole ring and naphthalene moiety make it a potential candidate for drug development, particularly as antimicrobial, antifungal, or anticancer agents.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It can be employed in biological studies to investigate its effects on various biological pathways and targets.
Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules in organic chemistry.
相似化合物的比较
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- 1-(5-hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
Uniqueness
Methyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylate is unique due to its specific combination of the triazole ring and naphthalene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for diverse chemical modifications and functionalizations, enhancing its versatility in research and industrial applications.
属性
分子式 |
C14H11N3O2 |
|---|---|
分子量 |
253.26 g/mol |
IUPAC 名称 |
methyl 3-naphthalen-1-yltriazole-4-carboxylate |
InChI |
InChI=1S/C14H11N3O2/c1-19-14(18)13-9-15-16-17(13)12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3 |
InChI 键 |
PBZJSLZPWVQVBO-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CN=NN1C2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


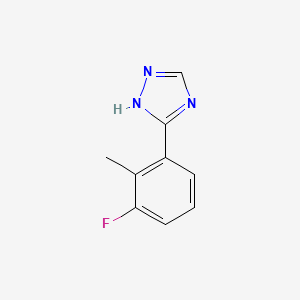
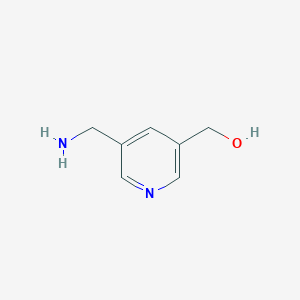
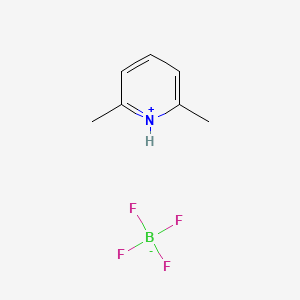
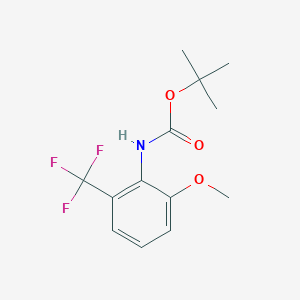

![2-(2-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13670166.png)
![3-Bromo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13670168.png)
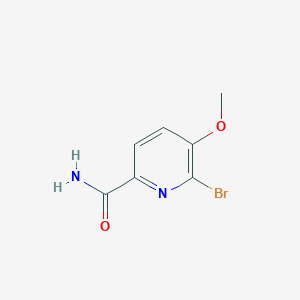
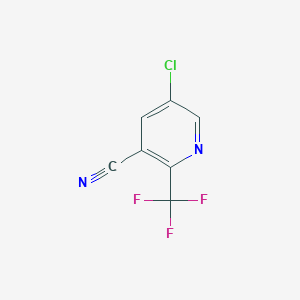
![8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13670178.png)
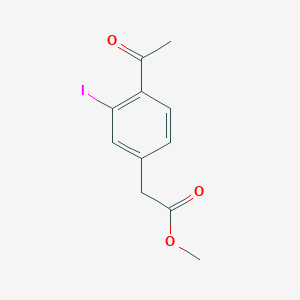
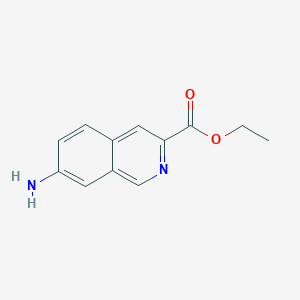
![1-Methoxy-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13670197.png)

